Welcome to the BenchChem Online Store!
molecular formula C11H12N2O2 B1636690 N-methoxy-N-methyl-1H-indole-6-carboxamide

N-methoxy-N-methyl-1H-indole-6-carboxamide

Cat. No. B1636690
M. Wt: 204.22 g/mol
InChI Key: MANRGINNLUSUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07468446B2

Procedure details

To a stirred suspension of 1H-Indole-6-carboxylic acid (5.65 g, 35.1 mmol) in 55 mL of THF was added 1,1′-carbonyldiimidazole (6.25 g, 38.6 mmol). The suspension was stirred for 2 h at room temperature followed by addition of O,N-dimethyl-hydroxylamine hydrochloric acid (4.10 g, 42.1 mmol) in an ice-bath. The mixture ws stirred at room temperature overnight. The mixture was extracted with EtOAc (2×50 mL). The combined EtOAc extracts were washed brine (50 mL), dried over MgSO4, filtered and concentrated to an oil, which was purified by flash column chromatography (EtOAc/Hexane) to give 1H-Indole-6-carboxylic acid methoxy-methyl-amide as an oil (5.54 g, 77% yield): 1H NMR (CDCl3) δ 3.39 (s 3H, NCH3), 3.58 (s, 3H, OCH3), 6.55-6.57 (m, 1H, Ar), 7.29-7.84 (m, 4H, Ar), 8.85 (brs, 1H, NH). The product was used in the next step without further purification.
Quantity
5.65 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Name
O,N-dimethyl-hydroxylamine hydrochloric acid
Quantity
4.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([OH:12])=O)[CH:8]=2)[CH:3]=[CH:2]1.C(N1C=CN=C1)(N1C=CN=C1)=O.Cl.[CH3:26][O:27][NH:28][CH3:29]>C1COCC1>[CH3:26][O:27][N:28]([CH3:29])[C:10]([C:7]1[CH:8]=[C:9]2[C:4]([CH:3]=[CH:2][NH:1]2)=[CH:5][CH:6]=1)=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
5.65 g
Type
reactant
Smiles
N1C=CC2=CC=C(C=C12)C(=O)O
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.25 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
O,N-dimethyl-hydroxylamine hydrochloric acid
Quantity
4.1 g
Type
reactant
Smiles
Cl.CONC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture ws stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined EtOAc extracts were washed brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CON(C(=O)C1=CC=C2C=CNC2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.54 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.